molecular formula C13H11ClN4 B2466412 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-03-8

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2466412
CAS No.: 85841-03-8
M. Wt: 258.71
InChI Key: NEIKKBPEIRPKQY-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a methyl group in its structure contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The compound “6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyridopyrimidine derivative . Pyridopyrimidines are known to target several proteins, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, signal transduction, and metabolic reactions .

Mode of Action

Pyridopyrimidine derivatives are known to interact with their targets by binding to the active sites of the proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these proteins, potentially leading to therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets DHFR, it could affect the folate pathway, which is crucial for DNA synthesis and cell division . If it targets tyrosine-protein kinase transforming protein Abl or MAP kinases, it could affect various signaling pathways that regulate cell growth and differentiation .

Pharmacokinetics

The compound’s structure suggests that it may have good lipophilicity, which could enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it inhibits DHFR, it could lead to a decrease in DNA synthesis and cell division, potentially leading to antitumor effects . If it inhibits tyrosine-protein kinase transforming protein Abl or MAP kinases, it could disrupt cell signaling pathways, potentially leading to changes in cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate and subsequent reaction with formamide to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-5-12-16-7-11(13(15)18(12)17-8)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIKKBPEIRPKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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